molecular formula C38H70Br2N2 B13780300 Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide CAS No. 66827-15-4

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Cat. No.: B13780300
CAS No.: 66827-15-4
M. Wt: 714.8 g/mol
InChI Key: MDJKEFNACOFQHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a p-phenylene group, dimethylene bridges, and multiple methyl and trimethylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) typically involves multiple steps. The process begins with the preparation of the p-phenylene dimethylene precursor, followed by the introduction of the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups. The final step involves the quaternization of the ammonium groups and the addition of bromide ions to form the dibromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the ammonium groups or other functional groups within the molecule.

    Substitution: The bromide ions can be substituted with other anions or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted ammonium salts.

Scientific Research Applications

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ammonium groups can interact with negatively charged sites on biomolecules, while the hydrophobic cyclohexyl groups may influence its solubility and membrane interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride): Similar structure but with chloride ions instead of bromide.

    Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, diiodide): Similar structure but with iodide ions instead of bromide.

Uniqueness

The uniqueness of Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) lies in its specific combination of functional groups and ions, which confer distinct chemical properties and potential applications. The presence of bromide ions, in particular, may influence its reactivity and interactions compared to similar compounds with different halide ions.

Properties

CAS No.

66827-15-4

Molecular Formula

C38H70Br2N2

Molecular Weight

714.8 g/mol

IUPAC Name

[4-[[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]methyl]phenyl]methyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C38H70N2.2BrH/c1-29-15-13-25-37(5,6)35(29)23-17-31(3)39(9,10)27-33-19-21-34(22-20-33)28-40(11,12)32(4)18-24-36-30(2)16-14-26-38(36,7)8;;/h19-22,29-32,35-36H,13-18,23-28H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

MDJKEFNACOFQHB-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CC2=CC=C(C=C2)C[N+](C)(C)C(C)CCC3C(CCCC3(C)C)C)(C)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.